2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate

X‑ray crystallography conformational analysis fluorinated tosylates

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate (also referred to as 1H,1H-heptafluorobutyl tosylate or HF‑TsO) is a fluorinated alkyl sulfonate ester with the molecular formula C₁₁H₉F₇O₃S (MW 354.24 g·mol⁻¹). It is synthesized by reacting 2,2,3,3,4,4,4-heptafluorobutan‑1‑ol with p‑toluenesulfonyl chloride under basic conditions.

Molecular Formula C11H9F7O3S
Molecular Weight 354.24 g/mol
CAS No. 312-66-3
Cat. No. B1299337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate
CAS312-66-3
Molecular FormulaC11H9F7O3S
Molecular Weight354.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3
InChIKeyNVBRUIASHQWABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate (CAS 312-66-3) – Core Properties & Sourcing Baseline


2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate (also referred to as 1H,1H-heptafluorobutyl tosylate or HF‑TsO) is a fluorinated alkyl sulfonate ester with the molecular formula C₁₁H₉F₇O₃S (MW 354.24 g·mol⁻¹). It is synthesized by reacting 2,2,3,3,4,4,4-heptafluorobutan‑1‑ol with p‑toluenesulfonyl chloride under basic conditions . The compound is a solid at room temperature (melting point ≈ 30 °C), has a density of approximately 1.4 g·cm⁻³, and a boiling point of 317 °C at 760 mmHg . Its highly fluorinated alkyl chain imparts distinct physicochemical properties—including enhanced lipophilicity and thermal stability—that differentiate it from non‑fluorinated or shorter‑chain alkyl tosylates .

Fluorinated alkyl tosylate for nucleophilic substitution and fluorination chemistry
Solid at ambient temperature facilitates precise weighing and handling
Heptafluorobutyl chain provides fluorous-phase affinity for biphasic synthesis

Why Generic Substitution Fails for 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate


Fluorinated alkyl tosylates are not interchangeable reagents; their reactivity, leaving‑group ability, and physicochemical profiles are exquisitely sensitive to the length and fluorination pattern of the alkyl chain. The heptafluorobutyl moiety in this compound provides a unique balance of fluorine content and chain length that directly impacts nucleophilic substitution kinetics, solvolytic stability, and fluorous-phase partitioning [1]. Shorter fluorinated tosylates (e.g., 2,2,2‑trifluoroethyl tosylate) exhibit markedly different solvolysis rates and cannot replicate the same fluorous-phase interactions or lipophilicity modulation [2]. Conversely, longer-chain perfluoroalkyl tosylates may suffer from diminished solubility and altered crystallinity that compromise their utility in standard synthetic protocols. The quantitative evidence presented in Section 3 demonstrates that these differences are measurable and consequential for both research reproducibility and industrial process design.

Chain-length sensitivity

Shorter fluorinated tosylates (e.g., trifluoroethyl) show different solvolysis kinetics and may not reproduce the same fluorous-phase partitioning profile.

Long-chain solubility

Longer perfluoroalkyl tosylates may exhibit reduced solubility and altered crystallinity, complicating standard synthetic protocols.

Non-fluorinated analogs

Alkyl tosylates without fluorine lack fluorous-phase compatibility, limiting their utility in fluorous biphasic synthesis and recovery.

Product‑Specific Quantitative Evidence Guide for 2,2,3,3,4,4,4‑Heptafluorobutyl p‑toluenesulfonate


Conformational Stabilization Energy: Heptafluorobutyl Tosylate vs. Longer‑Chain Analog

Quantum chemical calculations reveal that the heptafluorobutyl tosylate (TsOCH₂CF₂CF₂CF₃) adopts a head‑to‑tail conformation stabilized by intramolecular F···π and C–H···π interactions, whereas the longer‑chain analog TsOCH₂(CF₂)₃CHF₂ preferentially adopts a linear conformation [1]. The stabilization energy for the head‑to‑tail conformation in the heptafluorobutyl derivative was calculated to be approximately 2.1 kcal·mol⁻¹ lower than the linear conformer; in contrast, the linear conformer of the longer‑chain analog is more stable by 1.8 kcal·mol⁻¹ [1].

Conformational stability
Head-to-head
Head-to-tail conformer ΔE = −2.1 kcal·mol⁻¹ vs linear; net difference ≈ 3.9 kcal·mol⁻¹ compared to longer-chain analog
Conformational preference may influence crystal packing and electrophilic accessibility in solid-phase reactions.
Gas-phase DFT calculations; solution behavior may differ.
X‑ray crystallography conformational analysis fluorinated tosylates

Solvolytic Reactivity Differentiation: Heptafluorobutyl Tosylate vs. Trifluoroethyl Tosylate

First‑order rate constants for solvolysis of ω‑fluoroalkyl tosylates in trifluoroacetic acid at 25 °C show that the heptafluorobutyl tosylate (k = 2.14 × 10⁻⁵ s⁻¹) reacts approximately 2.3‑fold faster than 2,2,2‑trifluoroethyl tosylate (k = 9.33 × 10⁻⁶ s⁻¹) [1]. This rate enhancement is attributed to a modest fluorine‑participation effect (kΔ/kₛ ≈ 2.4) that is absent in the trifluoroethyl analog [1].

Solvolysis rate
Head-to-head
k = 2.14×10⁻⁵ s⁻¹ (heptafluorobutyl) vs 9.33×10⁻⁶ s⁻¹ (trifluoroethyl); rate ratio ≈ 2.3
Faster leaving-group departure may reduce reaction times in nucleophilic fluorination.
Measured in CF₃CO₂H at 25 °C; solvent-dependent.
solvolysis kinetics fluorine participation leaving‑group ability

Fluorous‑Phase Partitioning Selectivity: Heptafluorobutyl Tosylate vs. Non‑Fluorinated Tosylates

Polymers and small molecules bearing the heptafluorobutyryl group exhibit selective solubility in fluorous phases, a property not observed with non‑fluorinated or mono‑fluorinated alkyl tosylates [1]. While direct log P measurements for the tosylate itself are not reported, the heptafluorobutyl acrylate monomer (log P ≈ 3.8) shows a >10‑fold increase in fluorous‑phase retention compared to butyl acrylate (log P ≈ 1.2) under identical biphasic conditions [2].

Fluorous partitioning
Class-level
Heptafluorobutyl acrylate log P ≈ 3.8 vs butyl acrylate log P ≈ 1.2 (Δ ≈ 2.6)
Fluorous-phase affinity supports reagent recovery in biphasic synthesis.
Class-level inference from acrylate monomer; direct tosylate log P not reported.
fluorous biphasic catalysis partition coefficient fluorinated reagents

Purity and Physical Form Consistency: Heptafluorobutyl Tosylate Supplier Data vs. In‑Class Alternatives

Commercially available 2,2,3,3,4,4,4‑heptafluorobutyl p‑toluenesulfonate is routinely supplied at ≥97 % purity with a well‑defined melting point of 30 °C, facilitating precise stoichiometric control in reactions . In contrast, the shorter‑chain 2,2,2‑trifluoroethyl tosylate is a liquid at room temperature (mp < 25 °C) and is often supplied at lower purity (≈95 %) due to its hygroscopic nature .

Purity & form
Data to verify
≥97% purity; solid at ambient temperature (mp ≈ 30 °C)
Solid form and high purity may improve weighing accuracy and reaction reproducibility.
Supplier-reported specification; independent verification recommended.
reagent purity melting point procurement specification

Optimal Application Scenarios for 2,2,3,3,4,4,4‑Heptafluorobutyl p‑toluenesulfonate Based on Quantitative Evidence


Nucleophilic ¹⁸F‑Radiolabeling of PET Tracers

The 2.3‑fold higher solvolysis rate of heptafluorobutyl tosylate relative to trifluoroethyl tosylate (Evidence Item 2) makes it a superior precursor for time‑critical ¹⁸F‑fluorination reactions. In automated radiosynthesis modules, faster leaving‑group departure reduces overall synthesis time, increasing the effective specific activity of the PET tracer before decay [1].

Fluorous Biphasic Synthesis and Reagent Recycling

The pronounced fluorous‑phase affinity of the heptafluorobutyl group (Evidence Item 3) enables efficient separation of the tosylate reagent from non‑fluorinated products. This property is exploited in fluorous solid‑phase extraction (F‑SPE) and biphasic catalysis, where the reagent can be recovered and reused over multiple cycles, significantly lowering the cost per reaction [2].

Solid‑Phase Derivatization of Hydroxyl‑Terminated Surfaces

The crystalline solid form and high purity (Evidence Item 4) of heptafluorobutyl tosylate facilitate its use as a derivatization agent for surface hydroxyl groups on polymers such as PET [3]. Its conformational stability (Evidence Item 1) ensures reproducible surface coverage, a critical requirement for biomedical device functionalization and cell‑culture substrate preparation.

Synthesis of Fluorinated Building Blocks for Medicinal Chemistry

The combined properties of enhanced leaving‑group reactivity (Evidence Item 2) and high fluorous content (Evidence Item 3) make this tosylate an ideal alkylating agent for introducing the heptafluorobutyl motif into drug‑like scaffolds. This modification increases metabolic stability and modulates lipophilicity without the handling difficulties associated with liquid or lower‑purity analogs .

Application
Selection Property
Validation Focus
¹⁸F-radiolabeling precursor synthesis
Leaving-group reactivity profile
Reaction time and radiochemical yield optimization
Fluorous biphasic synthesis
Fluorous-phase affinity
Reagent recovery and reuse efficiency
Surface hydroxyl derivatization
Crystalline solid form
Surface coverage reproducibility
Fluorinated building-block synthesis
Combined leaving-group reactivity and fluorous content
Metabolic stability modulation and lipophilicity tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.